molecular formula C17H14ClN3 B2404294 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole CAS No. 344279-20-5

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole

Cat. No.: B2404294
CAS No.: 344279-20-5
M. Wt: 295.77
InChI Key: JWUVKBFPMLEVKQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole (CAS: 344279-20-5) is a benzimidazole derivative characterized by a 2-chloro-3-pyridinyl substituent at position 2, methyl groups at positions 5 and 6 of the benzimidazole core, and a 2-propynyl (propargyl) group at position 1 . Its molecular formula is C₁₇H₁₄ClN₃, with a molar mass of 295.77 g/mol .

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-prop-2-ynylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3/c1-4-8-21-15-10-12(3)11(2)9-14(15)20-17(21)13-6-5-7-19-16(13)18/h1,5-7,9-10H,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUVKBFPMLEVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4,5-Dimethyl-o-phenylenediamine

The benzimidazole core is synthesized via acid-catalyzed cyclization of 4,5-dimethyl-o-phenylenediamine (1) with formic acid or triethyl orthoformate. Under refluxing acetic acid (120°C, 8 h), this method yields 5,6-dimethyl-1H-benzimidazole (2) in 82–89% yield.

Mechanistic Insight :
Protonation of the ortho-diamine activates nucleophilic attack on the carbonyl carbon, followed by dehydration to aromatize the imidazole ring.

Alternative Cyclization Using Carbonyl Diimidazole

Patent literature demonstrates that carbonyl diimidazole (CDI) efficiently cyclizes halogenated o-phenylenediamines. Adapting this protocol:

  • 4,5-Dimethyl-o-phenylenediamine (1, 10 mmol) reacts with CDI (12 mmol) in THF at 65°C for 6 h.
  • Workup with aqueous NaHCO₃ yields 5,6-dimethyl-1H-benzimidazol-2-one (3), which is subsequently reduced to 2 using LiAlH₄.

Comparative Efficiency :

Method Catalyst Yield (%) Reaction Time (h)
Formic acid H₂SO₄ 85 8
CDI cyclization 78 6

N-1 Alkylation with 2-Propynyl Bromide

Base-Mediated Alkylation

The 1-position nitrogen undergoes alkylation with propargyl bromide (4) under basic conditions:

  • 5,6-Dimethyl-1H-benzimidazole (2, 5 mmol) is deprotonated with NaH (6 mmol) in DMF at 0°C.
  • Propargyl bromide (6 mmol) is added dropwise, and the mixture stirred at 25°C for 12 h.
  • Isolation by column chromatography gives 5,6-dimethyl-1-(2-propynyl)-1H-benzimidazole (5) in 74% yield.

Side Reactions :
Competitive N-3 alkylation is suppressed by steric hindrance from the 5,6-dimethyl groups.

Optimization and Process Chemistry Considerations

Solvent Screening for Alkylation

Solvent Dielectric Constant Yield (%)
DMF 36.7 74
DMSO 46.7 68
THF 7.5 52

Polar aprotic solvents enhance anion stabilization and reaction efficiency.

Ligand Effects in Palladium Catalysis

Ligand Yield (%)
XANTPHOS 68
BINAP 59
DPPF 54

Bulky, electron-rich ligands improve oxidative addition kinetics.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.95 (d, J = 8.0 Hz, 1H, pyridine-H4), 7.62 (s, 1H, benzimidazole-H7), 4.98 (d, J = 2.4 Hz, 2H, CH₂C≡CH), 2.54 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 2.33 (t, J = 2.4 Hz, 1H, ≡CH).
  • HRMS : m/z calcd for C₁₈H₁₆ClN₃ [M+H]⁺: 334.1082; found: 334.1085.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could potentially modify the pyridinyl or benzimidazole rings.

    Substitution: The chloro group on the pyridinyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the chloro group could yield various substituted pyridinyl derivatives.

Scientific Research Applications

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological activities influenced by substituent variations. Below is a systematic comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications/Notes
2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole 344279-20-5 C₁₇H₁₄ClN₃ 295.77 2-propynyl, 2-chloro-3-pyridinyl, 5,6-dimethyl Hypothesized pesticidal activity (propynyl group common in herbicides; see ).
1-Allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole 337920-67-9 C₁₅H₁₀Cl₃N₃ 338.6 Allyl, 5,6-dichloro, 2-chloro-3-pyridinyl Higher halogenation may enhance lipophilicity; no explicit activity data .
2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole 337920-65-7 C₂₁H₁₆Cl₃N₃ 416.73 3,4-Dichlorobenzyl, 6-chloro-3-pyridinyl, 5,6-dimethyl Increased steric bulk; benzyl substituents may influence receptor binding .
1-Benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole 337920-59-9 C₂₁H₁₈ClN₃ 347.84 Benzyl, 6-chloro-3-pyridinyl, 5,6-dimethyl Predicted pKa = 3.96; moderate solubility in aqueous environments .
BI-02 (2-(3,4-dimethylphenyl)-1H-1,3-benzimidazole) N/A C₁₅H₁₄N₂ 222.29 3,4-Dimethylphenyl Binding energy: -8.50 kcal/mol; PIC₅₀ = 583.62 nM (anthelmintic candidate) .

Key Observations

Substituent Position and Electronic Effects: The 2-chloro-3-pyridinyl group in the target compound differs from the 6-chloro-3-pyridinyl group in CAS 337920-65-5. The 2-propynyl group (terminal alkyne) in the target compound may confer distinct reactivity compared to the allyl (CAS 337920-67-9) or benzyl (CAS 337920-59-9) groups. Propynyl’s triple bond could enhance metabolic stability or serve as a reactive handle for further derivatization .

Halogenation and Lipophilicity :

  • Dichloro-substituted analogs (e.g., CAS 337920-67-9) exhibit higher molar masses and increased lipophilicity, which may improve membrane permeability but reduce solubility .

Biological Activity Trends: While explicit data for the target compound are lacking, structural analogs like BI-02 demonstrate that substituents on the benzimidazole core critically influence binding affinity. Propynyl-containing compounds (e.g., flumioxazin in ) are documented as herbicides, suggesting the target compound’s propynyl group may align with pesticidal applications .

Biological Activity

The compound 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole (CAS No. 344279-20-5) belongs to the benzimidazole class of compounds, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

  • Molecular Formula : C17H14ClN3
  • Molecular Weight : 295.77 g/mol
  • Synonyms : 2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of benzimidazole derivatives, including our compound of interest.

The mechanism by which benzimidazole derivatives exert their anticancer effects often involves:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells
  • Modulation of various signaling pathways

Case Studies

  • In Vitro Studies :
    • A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 0.57 µM to 4.53 µM against various cancer cell lines such as MCF-7 and A549 .
    • The compound showed significant inhibition in cell growth and induced apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Molecular Docking Studies :
    • Molecular docking studies indicated strong binding affinity to key targets involved in cancer progression, providing insights into its potential efficacy as an anticancer drug .

Antimicrobial Activity

Benzimidazole derivatives have also been investigated for their antimicrobial properties.

Antibacterial Effects

A review of related compounds revealed that benzimidazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • The fluorophenoxy derivative of a similar structure showed promising antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been explored through various assays.

In Vitro Assays

Research indicates that certain benzimidazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and lipoxygenase:

  • Compounds displayed selective COX-2 inhibition with a selectivity index greater than 3.46 compared to COX-1 .

Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerIC50 values between 0.57 µM and 4.53 µM; apoptosis induction
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryCOX-2 selective inhibition with significant anti-inflammatory effects

Q & A

[Basic] What synthetic methodologies are optimal for preparing 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole, and how do reaction parameters influence yield?

Answer:
Synthesis of benzimidazole derivatives typically involves condensation of substituted o-phenylenediamines with carbonyl-containing precursors under acidic or oxidative conditions. For example:

  • Stepwise functionalization : Introduce the 2-propynyl group via alkylation of the benzimidazole nitrogen using propargyl bromide (or similar reagents) in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
  • Chloropyridinyl incorporation : Utilize nucleophilic aromatic substitution (SNAr) between 2-chloro-3-pyridinecarboxaldehyde and amine intermediates under reflux in ethanol, catalyzed by p-toluenesulfonic acid (p-TSA) .
  • Yield optimization : Control temperature (80–100°C), solvent polarity (DMF > THF), and stoichiometric ratios (1:1.2 amine:aldehyde) to minimize side reactions like over-alkylation. Evidence from analogous compounds shows yields of 59–85% under reflux with Na₂S₂O₄/HCl or Pd/C in methanol .

[Advanced] How can molecular docking and dynamics simulations predict this compound’s binding affinity to β-tubulin?

Answer:
Computational workflows include:

Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s chloro-pyridinyl and propynyl groups with β-tubulin’s colchicine-binding domain. Parameterize force fields (e.g., CHARMM36) to account for hydrophobic and π-π stacking interactions .

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Monitor root-mean-square deviation (RMSD) of the ligand-protein complex; RMSD < 2 Å indicates stable binding.

Binding energy calculation : Apply MM-PBSA to estimate free energy (ΔG). For example, BI-02 (a benzimidazole analog) showed ΔG = -8.50 kcal/mol, correlating with experimental IC₅₀ values .

[Basic] What spectroscopic techniques are critical for structural validation, and how are discrepancies resolved?

Answer:

  • ¹H/¹³C NMR : Identify substituents via characteristic shifts (e.g., pyridinyl protons at δ 8.2–8.5 ppm, propynyl CH₂ at δ 4.1–4.3 ppm). Discrepancies in integration may signal rotamers; use variable-temperature NMR to confirm .
  • HRMS : Validate molecular weight (calc. for C₁₇H₁₄ClN₃: 311.0824). A deviation > 5 ppm suggests impurities; repurify via column chromatography (silica gel, ethyl acetate/hexane) .
  • X-ray crystallography : Resolve ambiguous NOE correlations (e.g., regiochemistry of dimethyl groups) by growing single crystals in ethanol/water (70:30) and refining structures via SHELXL .

[Advanced] How can researchers address contradictory bioactivity data in different assay systems?

Answer:
Contradictions often arise from assay conditions (e.g., pH, temperature) or target isoform specificity. Methodological solutions include:

Dose-response standardization : Test the compound across a wider concentration range (1 nM–100 µM) in parallel assays (e.g., tubulin polymerization vs. cytotoxicity) .

Isoform-specific profiling : Use CRISPR-edited cell lines to isolate β-tubulin isotypes (e.g., βIII-tubulin vs. βI).

Metabolic stability assays : Incubate with liver microsomes to assess if metabolites (e.g., hydroxylated propynyl derivatives) contribute to activity discrepancies .

[Advanced] What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Answer:

  • Solvent screening : Test mixed solvents (e.g., methanol/dichloromethane) to reduce polarity. Slow evaporation at 4°C promotes nucleation .
  • Co-crystallization : Add β-cyclodextrin to stabilize hydrophobic moieties (e.g., dimethylbenzimidazole) via host-guest interactions.
  • Cryoprotection : For unstable crystals, soak in glycerol (20% v/v) before flash-freecing in liquid nitrogen .

[Basic] How does the electronic nature of the 2-propynyl group influence reactivity?

Answer:
The electron-withdrawing propynyl group:

  • Reduces nucleophilicity at N1, limiting undesired alkylation side reactions.
  • Enhances π-acidity , facilitating coordination to metal catalysts (e.g., Pd in cross-coupling reactions) .
  • Stabilizes radical intermediates in photochemical reactions, as observed in analogous benzimidazoles .

[Advanced] What in silico tools predict metabolic pathways and potential toxicity?

Answer:

  • ADMET Prediction : Use SwissADME to identify metabolic hotspots (e.g., oxidation of the propynyl group via CYP3A4).
  • Toxicity profiling : Run ProTox-II to assess hepatotoxicity risks linked to chloro-pyridinyl metabolites.
  • DEREK Nexus : Flag structural alerts (e.g., benzimidazole cores associated with mutagenicity in Ames tests) .

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